molecular formula C7H11F2N3 B11741788 1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanamine

1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanamine

Cat. No.: B11741788
M. Wt: 175.18 g/mol
InChI Key: JMYWAZYZQYKLHD-UHFFFAOYSA-N
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Description

1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanamine is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanamine typically involves the reaction of 1H-pyrazole with 2,2-difluoroethylamine under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The ethanamine group can participate in substitution reactions, leading to the formation of different substituted pyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine
  • 1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine
  • 1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methylamine

Uniqueness: 1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanamine is unique due to its specific substitution pattern and the presence of both a difluoroethyl group and an ethanamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H11F2N3

Molecular Weight

175.18 g/mol

IUPAC Name

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]ethanamine

InChI

InChI=1S/C7H11F2N3/c1-5(10)6-2-3-12(11-6)4-7(8)9/h2-3,5,7H,4,10H2,1H3

InChI Key

JMYWAZYZQYKLHD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C=C1)CC(F)F)N

Origin of Product

United States

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